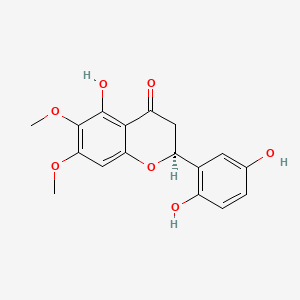

Dioclein

Description

Properties

CAS No. |

161748-44-3 |

|---|---|

Molecular Formula |

C17H16O7 |

Molecular Weight |

332.3 g/mol |

IUPAC Name |

(2S)-2-(2,5-dihydroxyphenyl)-5-hydroxy-6,7-dimethoxy-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C17H16O7/c1-22-14-7-13-15(16(21)17(14)23-2)11(20)6-12(24-13)9-5-8(18)3-4-10(9)19/h3-5,7,12,18-19,21H,6H2,1-2H3/t12-/m0/s1 |

InChI Key |

LJTSNTOXRSAZNS-LBPRGKRZSA-N |

SMILES |

COC1=C(C(=C2C(=O)CC(OC2=C1)C3=C(C=CC(=C3)O)O)O)OC |

Isomeric SMILES |

COC1=C(C(=C2C(=O)C[C@H](OC2=C1)C3=C(C=CC(=C3)O)O)O)OC |

Canonical SMILES |

COC1=C(C(=C2C(=O)CC(OC2=C1)C3=C(C=CC(=C3)O)O)O)OC |

Synonyms |

2',5,5'-trihydroxy-6,7-dimethoxyflavone 5,2',5'-trihydroxy-6,7-dimethoxyflavanone dioclein |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Molecular Architecture and Bioactivity of Dioclein: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dioclein, a flavonoid compound, has garnered scientific interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of the chemical structure of this compound, detailing the experimental methodologies employed for its characterization. Furthermore, it delves into its known biological activities, specifically its role as an anti-inflammatory agent through the inhibition of phosphodiesterase 4 (PDE4) and its antioxidant capacity as a reactive oxygen species (ROS) scavenger. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Chemical Structure and Identification

This compound is a flavanone (B1672756), a class of flavonoids characterized by a C6-C3-C6 carbon skeleton. Its formal chemical name is (2S)-2-(2,5-dihydroxyphenyl)-5-hydroxy-6,7-dimethoxy-2,3-dihydrochromen-4-one. The structural identifiers for this compound are summarized in the table below.

| Identifier | Value |

| IUPAC Name | (2S)-2-(2,5-dihydroxyphenyl)-5-hydroxy-6,7-dimethoxy-2,3-dihydrochromen-4-one[1] |

| Molecular Formula | C₁₇H₁₆O₇[1] |

| Molecular Weight | 332.3 g/mol [1] |

| SMILES String | COC1=C(C(=C2C(=O)C--INVALID-LINK--C3=C(C=CC(=C3)O)O)O)OC[1] |

| InChI Key | LJTSNTOXRSAZNS-LBPRGKRZSA-N[1] |

Experimental Protocols for Structure Elucidation

General Protocol for Isolation and Purification of Flavonoids from Dioclea grandiflora

-

Extraction: The dried and powdered plant material (e.g., roots, stems) of Dioclea grandiflora is subjected to extraction with a suitable organic solvent, typically methanol (B129727) or ethanol, at room temperature for an extended period. This process is often repeated multiple times to ensure exhaustive extraction of the plant's secondary metabolites.

-

Solvent Evaporation: The resulting crude extract is concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.

-

Fractionation: The crude extract is then suspended in a water-methanol mixture and subjected to liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol. This step separates compounds based on their polarity, with flavonoids typically concentrating in the ethyl acetate and n-butanol fractions.

-

Chromatographic Purification: The flavonoid-rich fractions are further purified using a combination of chromatographic techniques.

-

Column Chromatography: The fraction is loaded onto a silica (B1680970) gel column and eluted with a gradient of solvents, starting with a non-polar solvent (e.g., hexane (B92381) or chloroform) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol). Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Preparative Thin-Layer Chromatography (PTLC): Fractions containing the compound of interest are further purified using PTLC with an appropriate solvent system.

-

High-Performance Liquid Chromatography (HPLC): Final purification to obtain highly pure this compound is achieved using preparative or semi-preparative HPLC, often with a C18 column and a mobile phase consisting of a mixture of methanol or acetonitrile (B52724) and water, sometimes with the addition of a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape.

-

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Detailed ¹H and ¹³C NMR data for this compound are crucial for its structural confirmation. While specific experimental spectra for this compound are not widely published, the expected chemical shifts can be predicted based on its structure and data from similar flavonoids.

-

¹H NMR (Proton NMR): This technique provides information about the number of different types of protons and their neighboring protons. Key signals would include those for the aromatic protons on the A and B rings, the protons of the heterocyclic C ring, and the methoxy (B1213986) group protons.

-

¹³C NMR (Carbon-13 NMR): This spectrum reveals the number of different types of carbon atoms in the molecule. Characteristic signals would include those for the carbonyl carbon, aromatic carbons, and the carbons of the methoxy groups.

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The fragmentation pattern provides valuable information about its structure.

-

High-Resolution Mass Spectrometry (HRMS): Provides the exact mass of the molecular ion, allowing for the determination of the molecular formula.

-

Tandem Mass Spectrometry (MS/MS): The molecular ion is fragmented, and the masses of the fragments are analyzed. The fragmentation pattern of a flavanone like this compound would likely involve cleavages of the heterocyclic C-ring, leading to characteristic fragment ions.

Biological Activity and Signaling Pathways

This compound has demonstrated significant anti-inflammatory and antioxidant properties.[2] Research indicates that these effects are mediated through the inhibition of phosphodiesterase 4 (PDE4) and the scavenging of reactive oxygen species (ROS).

Inhibition of Phosphodiesterase 4 (PDE4)

This compound has been shown to inhibit PDE4 activity in a concentration-dependent manner, with a reported IC₅₀ of approximately 16.8 ± 1.4 μM.[2] PDE4 is an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger involved in the regulation of inflammatory responses. By inhibiting PDE4, this compound increases intracellular cAMP levels, which in turn activates Protein Kinase A (PKA). PKA can then phosphorylate and regulate various downstream targets, leading to a reduction in the production of pro-inflammatory mediators such as TNF-α, IL-6, and nitric oxide (NO).[2]

This compound inhibits PDE4, leading to increased cAMP levels and subsequent suppression of pro-inflammatory mediator production.

Reactive Oxygen Species (ROS) Scavenging

This compound also exhibits potent antioxidant activity by directly scavenging reactive oxygen species.[2] ROS, such as superoxide (B77818) anions (O₂⁻) and hydroxyl radicals (•OH), are highly reactive molecules that can cause cellular damage and contribute to inflammation. The phenolic hydroxyl groups in the structure of this compound are key to its antioxidant capacity. These groups can donate a hydrogen atom to neutralize free radicals, thereby terminating the damaging chain reactions initiated by ROS.

This compound neutralizes reactive oxygen species, preventing cellular damage.

Quantitative Data Summary

The following table summarizes the key quantitative data related to the biological activity of this compound.

| Parameter | Value | Experimental Context | Reference |

| PDE4 Inhibition (IC₅₀) | 16.8 ± 1.4 μM | In vitro enzyme assay | [2] |

| Inhibition of TNF-α production | Concentration-dependent (5-50 μM) | LPS-stimulated murine macrophages | [2] |

| Inhibition of IL-6 production | Concentration-dependent (5-50 μM) | LPS-stimulated murine macrophages | [2] |

| Inhibition of Nitric Oxide (NO) production | Concentration-dependent (5-50 μM) | LPS/IFN-γ-stimulated murine macrophages | [2] |

Conclusion

This compound is a flavanone with a well-defined chemical structure, elucidated through standard spectroscopic techniques. Its biological significance lies in its potent anti-inflammatory and antioxidant activities. The dual mechanism of action, involving both the inhibition of the key inflammatory enzyme PDE4 and the direct scavenging of damaging reactive oxygen species, makes this compound a compelling candidate for further investigation in the context of inflammatory and oxidative stress-related diseases. This technical guide provides a foundational understanding of this compound's chemical and biological properties, which can inform future research and drug development efforts. Further studies are warranted to fully characterize its spectroscopic properties and to explore its therapeutic potential in preclinical and clinical settings.

References

- 1. Mass spectrometry of the phosphatidylcholines: fragmentation processes for dioleoyl and stearoyl-oleoyl glycerylphosphorylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The flavonoid this compound reduces the production of pro-inflammatory mediators in vitro by inhibiting PDE4 activity and scavenging reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

Dioclein: A Technical Guide to its Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dioclein, a flavanone (B1672756) with the chemical structure 5,2',5'-trihydroxy-6,7-dimethoxyflavanone, has garnered scientific interest for its notable anti-inflammatory and antioxidant properties. This technical guide provides an in-depth overview of the primary natural source of this compound, detailed methodologies for its extraction and isolation, and a summary of its known biological activities. The information presented is intended to serve as a comprehensive resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

The principal natural source of this compound identified to date is the root of Dioclea grandiflora , a climbing plant belonging to the Leguminosae (Fabaceae) family.[1] This plant is also known by common names such as "mucunã" and "olho-de-boi" and is found in the caatinga and cerrado regions of Northeastern Brazil. Traditionally, the seed and root bark of Dioclea grandiflora have been used in folk medicine.[1] Phytochemical investigations have revealed that this compound is a major constituent of the roots of this plant.[1]

Isolation and Purification of this compound from Dioclea grandiflora Roots

The following protocol is a comprehensive methodology for the extraction and isolation of this compound from the roots of Dioclea grandiflora, based on established techniques for flavonoid separation.

Experimental Protocol: Extraction and Isolation

This protocol outlines the key steps from the preparation of plant material to the purification of this compound.

2.1.1. Plant Material Preparation

-

Collection and Identification: The roots of Dioclea grandiflora should be collected and authenticated by a qualified botanist. A voucher specimen should be deposited in a recognized herbarium for future reference.

-

Drying and Grinding: The collected roots are washed to remove any soil and debris. They are then air-dried in the shade or in a temperature-controlled oven at 40-50°C to a constant weight. The dried roots are subsequently ground into a fine powder to increase the surface area for efficient extraction.

2.1.2. Extraction

-

Solvent Extraction: The powdered root material is subjected to exhaustive extraction with ethanol (B145695) (e.g., 95%) at room temperature. This can be achieved by maceration, where the plant material is soaked in the solvent for an extended period (e.g., 7-14 days) with occasional agitation, or by using more advanced techniques like Soxhlet extraction for a more efficient process.

-

Concentration: The resulting ethanolic extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a crude extract.

2.1.3. Fractionation

-

Liquid-Liquid Partitioning: The crude ethanolic extract is suspended in a water-methanol mixture and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity. A typical sequence would be:

-

n-Hexane: To remove non-polar compounds like fats and waxes.

-

Chloroform (B151607) or Dichloromethane (B109758): To extract compounds of intermediate polarity, which often includes flavonoids. This compound is expected to be present in this fraction.

-

Ethyl Acetate (B1210297): To extract more polar flavonoids.

-

n-Butanol: To isolate highly polar glycosylated flavonoids and other polar compounds.

-

-

Fraction Concentration: Each fraction is concentrated under reduced pressure to yield the respective dried fractions.

2.1.4. Chromatographic Purification

-

Column Chromatography: The chloroform or dichloromethane fraction, which is expected to be rich in this compound, is subjected to column chromatography on silica (B1680970) gel.

-

Stationary Phase: Silica gel (60-120 mesh).

-

Mobile Phase: A gradient of solvents, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with the addition of ethyl acetate and/or methanol (B129727).

-

-

Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 9.5:0.5 v/v). Spots corresponding to this compound can be visualized under UV light (254 nm and 365 nm) and/or by using a suitable spraying reagent (e.g., anisaldehyde-sulfuric acid).

-

Further Purification: Fractions containing this compound are pooled, concentrated, and may require further purification by repeated column chromatography or by preparative High-Performance Liquid Chromatography (HPLC) to obtain pure this compound.

Experimental Workflow

Quantitative Analysis of this compound

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a reliable method for the quantification of this compound in plant extracts.

Experimental Protocol: HPLC-UV Quantification

-

Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution using a mixture of (A) water with 0.1% formic acid and (B) acetonitrile (B52724) or methanol. A typical gradient might start with a high percentage of A and gradually increase the percentage of B over 30-40 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: Based on the UV spectrum of this compound, a wavelength around 280-340 nm is typically suitable for flavanones.

-

Injection Volume: 10-20 µL.

-

-

Standard Preparation: A stock solution of pure this compound of known concentration is prepared in methanol or another suitable solvent. A series of calibration standards are prepared by diluting the stock solution.

-

Sample Preparation: A known weight of the dried extract is dissolved in a known volume of the mobile phase or methanol, filtered through a 0.45 µm syringe filter, and then injected into the HPLC system.

-

Quantification: A calibration curve is constructed by plotting the peak area against the concentration of the this compound standards. The concentration of this compound in the sample is determined by interpolating its peak area on the calibration curve.

Biological Activity and Signaling Pathways

This compound exhibits significant anti-inflammatory and antioxidant activities, which are attributed to its molecular structure.

Anti-inflammatory Activity

The primary anti-inflammatory mechanism of this compound is through the inhibition of phosphodiesterase 4 (PDE4).[2]

-

PDE4 Inhibition: PDE4 is an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger involved in the regulation of inflammatory responses. By inhibiting PDE4, this compound increases intracellular cAMP levels. This leads to the activation of Protein Kinase A (PKA), which in turn can phosphorylate and inactivate various pro-inflammatory transcription factors, such as NF-κB. The inhibition of NF-κB leads to a downstream reduction in the expression and release of pro-inflammatory mediators including cytokines (e.g., TNF-α, IL-6) and chemokines.[2] this compound has been shown to inhibit PDE4 activity with an approximate IC50 of 16.8 ± 1.4 µM.[2]

Antioxidant Activity

This compound also demonstrates potent antioxidant effects by scavenging reactive oxygen species (ROS).[2]

-

ROS Scavenging: Flavonoids like this compound can directly neutralize free radicals by donating a hydrogen atom from their hydroxyl groups. This process stabilizes the free radicals and terminates the damaging chain reactions of oxidation. The antioxidant capacity of this compound contributes to its anti-inflammatory effects by reducing the oxidative stress that can activate pro-inflammatory signaling pathways.

Summary of Quantitative Data

The following table summarizes the key quantitative data related to the biological activity of this compound.

| Parameter | Value | Biological Activity | Reference |

| IC50 | 16.8 ± 1.4 µM | PDE4 Inhibition | [2] |

Conclusion

This compound, a flavanone predominantly found in the roots of Dioclea grandiflora, presents a promising lead compound for the development of new anti-inflammatory and antioxidant therapies. This guide provides a foundational framework for its isolation, quantification, and understanding of its mechanism of action. Further research is warranted to fully elucidate its pharmacological profile and therapeutic potential.

References

- 1. The flavonoid this compound reduces the production of pro-inflammatory mediators in vitro by inhibiting PDE4 activity and scavenging reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The flavonoid this compound is a selective inhibitor of cyclic nucleotide phosphodiesterase type 1 (PDE1) and a cGMP-depende… [ouci.dntb.gov.ua]

The Biosynthesis of Dioclein: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of Dioclein, a flavanone (B1672756) identified in plant species such as Dioclea grandiflora. While the direct biosynthetic pathway of this compound has not been empirically elucidated, its chemical structure as (2S)-2-(2,5-dihydroxyphenyl)-5-hydroxy-6,7-dimethoxy-2,3-dihydrochromen-4-one allows for a well-supported hypothetical pathway based on the extensively studied flavonoid biosynthesis network. This document details the foundational phenylpropanoid pathway, the core flavonoid biosynthesis steps leading to the flavanone scaffold, and the subsequent, specific hydroxylation and O-methylation reactions likely responsible for the formation of this compound. Detailed experimental protocols for the elucidation of such pathways and quantitative data on relevant enzyme classes are provided to facilitate further research and application in drug development.

Introduction to this compound and Flavonoid Biosynthesis

This compound is a flavanone, a subclass of flavonoids, which are a diverse group of plant secondary metabolites. Flavonoids are synthesized from precursors derived from primary metabolism and play crucial roles in plant physiology, including pigmentation, UV protection, and defense against pathogens. The foundational pathway for all flavonoids is the phenylpropanoid pathway, which converts the amino acid L-phenylalanine into p-coumaroyl-CoA, a key entry point into flavonoid synthesis.

The biosynthesis of the core flavanone structure is conserved across many plant species. This guide will first outline this general pathway and then propose the specific enzymatic steps required to produce the unique chemical structure of this compound.

The Core Flavonoid Biosynthetic Pathway

The synthesis of the flavanone backbone begins with the condensation of one molecule of p-coumaroyl-CoA and three molecules of malonyl-CoA, catalyzed by chalcone (B49325) synthase (CHS). The resulting naringenin (B18129) chalcone is then stereospecifically cyclized by chalcone isomerase (CHI) to form the flavanone (2S)-naringenin. Naringenin serves as a critical precursor for a vast array of flavonoids.

An In-depth Technical Guide to the Physical and Chemical Properties of Dioclein

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dioclein (5,2',5'-trihydroxy-6,7-dimethoxyflavanone) is a flavanone (B1672756) isolated from the roots of Dioclea grandiflora, a plant traditionally used in Brazilian folk medicine.[1][2][3] This document provides a comprehensive overview of the known physical and chemical properties of this compound, alongside its biological activities and the experimental protocols used for its study. This compound has demonstrated significant anti-inflammatory and analgesic properties, primarily attributed to its dual mechanism of action: inhibition of phosphodiesterase 4 (PDE4) and scavenging of reactive oxygen species (ROS).[4] This guide is intended to serve as a technical resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Chemical and Physical Properties

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source/Method |

| IUPAC Name | (2S)-2-(2,5-dihydroxyphenyl)-5-hydroxy-6,7-dimethoxy-2,3-dihydrochromen-4-one | PubChem[5] |

| Molecular Formula | C₁₇H₁₆O₇ | PubChem[5] |

| Molecular Weight | 332.3 g/mol | PubChem[5] |

| CAS Number | 161748-44-3 | PubChem[5] |

| Appearance | Not explicitly reported; likely a solid at room temperature. | Inferred |

| Melting Point | Not experimentally determined in available literature. | - |

| Boiling Point | Not experimentally determined in available literature. | - |

| Solubility | Soluble in a mixture of distilled water and Cremophor. Soluble in 90% ethanol (B145695). | Lemos et al., 1999[6]; Inferred from extraction protocol[2] |

| XlogP (Predicted) | 2.3 | PubChem[5] |

Table 2: Predicted Mass Spectrometry Data for this compound

| Adduct | m/z | Predicted Collision Cross Section (Ų) |

| [M+H]⁺ | 333.09688 | 172.3 |

| [M+Na]⁺ | 355.07882 | 181.4 |

| [M-H]⁻ | 331.08232 | 177.8 |

| [M]⁺ | 332.08905 | 175.9 |

| [M]⁻ | 332.09015 | 175.9 |

| Data predicted using CCSbase and available on PubChem.[7] |

Spectroscopic Data

The structure of this compound was originally elucidated through spectral analysis.[8] While the specific raw spectral data from the original publications are not widely available, this section describes the expected spectroscopic characteristics based on its chemical structure and data from similar flavonoids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H-NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the flavanone skeleton. This would include signals in the aromatic region for the protons on the A and B rings, with splitting patterns indicative of their substitution. The protons on the C2 and C3 of the heterocyclic C-ring would appear as multiplets in the aliphatic region. Signals for the methoxy (B1213986) groups would be observed as singlets in the upfield region, and the hydroxyl protons would appear as broad singlets, the chemical shift of which would be dependent on the solvent and concentration.

-

¹³C-NMR: The carbon-13 NMR spectrum would display 17 distinct signals corresponding to each carbon atom in the this compound molecule. The carbonyl carbon (C4) would resonate at a characteristic downfield shift. Aromatic carbons would appear in the region of approximately 100-165 ppm, with carbons bearing hydroxyl or methoxy groups shifted further downfield. The carbons of the heterocyclic ring (C2 and C3) and the methoxy groups would be found in the upfield region of the spectrum.

Other Spectroscopic Techniques

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show a strong absorption band for the carbonyl group (C=O) of the flavanone ring, typically in the range of 1650-1690 cm⁻¹. Broad absorption bands in the region of 3200-3600 cm⁻¹ would indicate the presence of the hydroxyl (-OH) groups. C-O stretching vibrations for the ether and phenol (B47542) groups would be observed in the 1000-1300 cm⁻¹ region, and C-H stretching of the aromatic and aliphatic parts would be seen around 2850-3100 cm⁻¹.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: As a flavanone, this compound is expected to exhibit two main absorption bands in its UV-Vis spectrum. Band I, corresponding to the B-ring absorption, would likely appear in the 320-385 nm range, while Band II, representing the A-ring absorption, would be observed in the 250-285 nm region. The exact position and intensity of these bands are influenced by the substitution pattern on the aromatic rings.

Experimental Protocols

Isolation and Purification of this compound from Dioclea grandiflora

The following is a generalized protocol based on descriptions of the extraction of this compound and other flavonoids from plant material.[2][9]

Experimental Workflow for this compound Isolation

Caption: Workflow for the isolation and purification of this compound.

-

Plant Material Preparation: The root bark of Dioclea grandiflora is collected, dried, and ground into a fine powder to increase the surface area for extraction.

-

Extraction: The powdered plant material is subjected to percolation with 90% ethanol at room temperature. The percolate is collected and concentrated under reduced pressure using a rotary evaporator to yield the crude ethanolic extract.

-

Solvent Partitioning: The crude extract is then partitioned between water and an immiscible organic solvent such as chloroform. This compound, being a relatively polar flavonoid, is expected to be enriched in the aqueous or aqueous-alcoholic phase.

-

Chromatographic Purification: The fraction containing this compound is subjected to further purification using column chromatography. A combination of silica gel and Sephadex LH-20 chromatography is commonly used for the separation of flavonoids.

-

Silica Gel Chromatography: The extract is loaded onto a silica gel column and eluted with a solvent gradient of increasing polarity (e.g., a mixture of hexane, ethyl acetate, and methanol).

-

Sephadex LH-20 Chromatography: Fractions enriched with this compound are further purified on a Sephadex LH-20 column using an appropriate solvent system (e.g., methanol) to remove remaining impurities.

-

-

Purity Assessment and Identification: The purity of the isolated fractions is monitored by thin-layer chromatography (TLC). The final purified compound is identified as this compound through comprehensive spectroscopic analysis (NMR, MS, IR, UV-Vis).

In Vitro Anti-inflammatory Assays

This protocol is a representative method for determining the inhibitory activity of this compound against PDE4, with an IC₅₀ value of approximately 16.8 µM having been reported.[4]

Experimental Workflow for PDE4 Inhibition Assay

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchdata.edu.au [researchdata.edu.au]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C17H16O7 | CID 178055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Pharmacological evidence for the activation of potassium channels as the mechanism involved in the hypotensive and vasorelaxant effect of this compound in rat small resistance arteries - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PubChemLite - this compound (C17H16O7) [pubchemlite.lcsb.uni.lu]

- 8. researchgate.net [researchgate.net]

- 9. znaturforsch.com [znaturforsch.com]

In-Depth Technical Guide to Dioclein: A Flavonoid with Anti-Inflammatory and Antioxidant Properties

For Immediate Release

Lansing, Michigan – December 16, 2025 – This technical guide provides a comprehensive overview of the chemical properties and biological activities of Dioclein, a flavonoid compound with demonstrated anti-inflammatory and antioxidant potential. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic applications of natural compounds.

Chemical Identification

This compound is a flavanone, a type of flavonoid, with the following chemical identifiers:

| Identifier | Value | Reference |

| CAS Number | 161748-44-3 | [1] |

| Molecular Formula | C₁₇H₁₆O₇ | [1] |

| IUPAC Name | (2S)-2-(2,5-dihydroxyphenyl)-5-hydroxy-6,7-dimethoxy-2,3-dihydrochromen-4-one | |

| Molecular Weight | 332.3 g/mol | [1] |

| Synonyms | 5,2',5'-Trihydroxy-6,7-dimethoxyflavanone | [1] |

Biological Activity and Mechanism of Action

This compound has been shown to possess significant anti-inflammatory and antioxidant properties. Its primary mechanisms of action include the inhibition of phosphodiesterase 4 (PDE4) and the scavenging of reactive oxygen species (ROS).

Anti-inflammatory Activity

This compound demonstrates potent anti-inflammatory effects by reducing the production of key pro-inflammatory mediators in murine macrophages stimulated with lipopolysaccharide (LPS) or a combination of LPS and interferon-gamma (IFN-γ). These mediators include:

-

Tumor Necrosis Factor-alpha (TNF-α)

-

Interleukin-6 (IL-6)

-

Chemokine (C-X-C motif) ligand 1 (CXCL1/KC)

-

Chemokine (C-C motif) ligand 2 (CCL2/JE)

-

Nitric Oxide (NO)

The reduction in these inflammatory molecules is concentration-dependent. A key aspect of this compound's anti-inflammatory action is its ability to inhibit PDE4, an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP). By inhibiting PDE4, this compound increases intracellular cAMP levels, which in turn suppresses the expression of pro-inflammatory genes.

Antioxidant Activity

This compound is a potent antioxidant, effectively scavenging reactive oxygen species. This activity contributes to its anti-inflammatory effects by mitigating oxidative stress, a key component of the inflammatory cascade.

Quantitative Data

The following table summarizes the key quantitative data regarding the biological activity of this compound.

| Parameter | Value | Cell Type/System | Conditions |

| PDE4 Inhibition (IC₅₀) | 16.8 ± 1.4 μM | In vitro enzyme assay | N/A |

| Inhibition of Pro-inflammatory Mediators | Concentration-dependent (5 to 50 μM) | Murine Macrophages | Stimulated with LPS or LPS/IFN-γ |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the literature on this compound's biological activity.

Cell Culture and Stimulation

-

Cell Line: Murine macrophages (e.g., RAW 264.7 or bone marrow-derived macrophages).

-

Culture Conditions: Cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

-

Pre-treatment: Cells are pre-treated with varying concentrations of this compound (e.g., 5, 10, 25, 50 μM), a PDE4 inhibitor (e.g., rolipram), or an antioxidant (e.g., butylated hydroxytoluene - BHT) for a specified time (e.g., 1 hour).

-

Stimulation: Macrophages are then stimulated with an inflammatory agent, typically lipopolysaccharide (LPS; e.g., 1 µg/mL) or a combination of LPS and interferon-gamma (IFN-γ; e.g., 10 ng/mL), for a defined period (e.g., 24 hours) to induce the production of pro-inflammatory mediators.

Measurement of Pro-inflammatory Mediators

-

Cytokines and Chemokines (TNF-α, IL-6, CXCL1/KC, CCL2/JE): The concentrations of these proteins in the cell culture supernatants are determined using specific Enzyme-Linked Immunosorbent Assays (ELISA) according to the manufacturer's instructions.

-

Nitric Oxide (NO): The production of nitric oxide is indirectly quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent assay.

Phosphodiesterase 4 (PDE4) Inhibition Assay

-

Principle: The assay measures the ability of this compound to inhibit the enzymatic activity of PDE4, which hydrolyzes cAMP to AMP.

-

Procedure: A commercially available PDE4 enzyme assay kit is typically used. The reaction is initiated by adding the PDE4 enzyme and the substrate (cAMP) to wells containing various concentrations of this compound. The amount of AMP produced is then quantified, often using a fluorescence-based detection method. The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

Antioxidant Activity Assays

-

Principle: These assays measure the capacity of this compound to scavenge reactive oxygen species.

-

Cell-based Assays: Cellular antioxidant activity can be assessed by loading cells with a fluorescent probe that reacts with ROS (e.g., DCFH-DA). The reduction in fluorescence in the presence of this compound after inducing oxidative stress indicates its antioxidant capacity.

-

Cell-free Assays: Common cell-free assays include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay or the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay. The ability of this compound to reduce the stable radicals is measured spectrophotometrically.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway of this compound and a typical experimental workflow for its evaluation.

Caption: Proposed signaling pathway of this compound's anti-inflammatory action.

Caption: General experimental workflow for evaluating this compound's bioactivity.

References

Dioclein as a Phosphodiesterase 4 Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dioclein, a naturally occurring flavonoid, has emerged as a molecule of interest in pharmacological research due to its dual anti-inflammatory and antioxidant properties. A key mechanism contributing to its anti-inflammatory effects is the inhibition of phosphodiesterase 4 (PDE4), an enzyme critical in the regulation of intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Elevated cAMP levels, facilitated by PDE4 inhibition, lead to the suppression of pro-inflammatory mediators, making PDE4 a significant target for therapeutic intervention in inflammatory diseases. This technical guide provides a comprehensive overview of the available scientific data on this compound's activity as a PDE4 inhibitor, its mechanism of action, and the experimental methodologies relevant to its study.

Core Mechanism of Action

Phosphodiesterase 4 (PDE4) is a superfamily of enzymes that specifically hydrolyze the second messenger cAMP, converting it to its inactive form, 5'-AMP. By inhibiting PDE4, this compound prevents the degradation of cAMP, leading to its accumulation within inflammatory cells. This increase in intracellular cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB). Activated CREB modulates the transcription of various genes, leading to a downstream anti-inflammatory response. This includes the reduced production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), and an increase in the production of anti-inflammatory cytokines.[1][2]

Quantitative Data on PDE4 Inhibition

Currently, the available data on this compound's inhibitory activity against PDE4 is limited to a general assessment. Further research is required to determine its specific activity against the four PDE4 isoforms (A, B, C, and D), which is a critical factor in predicting its therapeutic potential and side-effect profile. For comparison, the well-characterized PDE4 inhibitor, Rolipram, exhibits varying affinities for different isoforms.

| Compound | Target | IC50 (µM) | Notes |

| This compound | General PDE4 | 16.8 ± 1.4 | Data from a single study; isoform specificity is not determined.[3] |

| Rolipram | PDE4A | 0.003 | Prototypical PDE4 inhibitor; used as a benchmark. |

| PDE4B | 0.130 | ||

| PDE4D | 0.240 |

IC50 values represent the concentration of the inhibitor required to reduce the enzyme's activity by half.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of PDE4 inhibition and a general workflow for evaluating potential PDE4 inhibitors.

Caption: Simplified signaling pathway of PDE4 inhibition by this compound.

Caption: General experimental workflow for evaluating a PDE4 inhibitor.

Experimental Protocols

While the precise, detailed protocol used to determine the IC50 of this compound against PDE4 has not been published, the following represents a standard, generalized methodology for an in vitro PDE4 inhibition assay using fluorescence polarization. This method is widely adopted in drug discovery for its robustness and high-throughput compatibility.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) against a specific phosphodiesterase 4 isoform.

Principle: This assay is based on the change in fluorescence polarization (FP) of a fluorescently labeled cAMP substrate. The small, fluorescently labeled cAMP rotates rapidly in solution, resulting in a low FP value. When PDE4 hydrolyzes the cAMP to 5'-AMP, the fluorescent tag is cleaved, and a binding agent in the assay specifically captures the resulting 5'-AMP. This forms a much larger complex that tumbles slowly in solution, leading to a high FP value. The degree of inhibition of PDE4 activity is therefore inversely proportional to the measured FP signal.

Materials:

-

Purified, recombinant human PDE4 enzyme (specific isoform, e.g., PDE4B)

-

Test compound (this compound) stock solution (e.g., 10 mM in DMSO)

-

Positive control inhibitor (e.g., Rolipram)

-

Fluorescently labeled cAMP substrate (e.g., FAM-cAMP)

-

Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1% Bovine Serum Albumin)

-

Binding Agent (specific for 5'-AMP)

-

384-well, black, low-volume microplates

-

Fluorescence plate reader capable of measuring fluorescence polarization

Procedure:

-

Compound Preparation:

-

Perform serial dilutions of the this compound stock solution in assay buffer to achieve a range of final assay concentrations (e.g., from 100 µM down to 1 nM).

-

Prepare similar dilutions for the positive control, Rolipram.

-

Prepare a vehicle control containing the same final concentration of DMSO as the test compound wells.

-

-

Assay Plate Preparation:

-

Add a small volume (e.g., 5 µL) of the diluted compounds, positive control, or vehicle control to the appropriate wells of the 384-well plate.

-

-

Enzyme Addition:

-

Dilute the recombinant PDE4 enzyme to the desired working concentration in assay buffer.

-

Add 10 µL of the diluted enzyme solution to each well, except for the "no enzyme" control wells.

-

-

Pre-incubation:

-

Gently mix the plate on a plate shaker for 1 minute.

-

Incubate the plate for 15 minutes at room temperature to allow the compound to interact with the enzyme.

-

-

Reaction Initiation:

-

Prepare a working solution of the FAM-cAMP substrate in assay buffer.

-

Add 5 µL of the FAM-cAMP solution to all wells to initiate the enzymatic reaction.

-

-

Enzymatic Reaction:

-

Incubate the plate for 60 minutes at 37°C. The incubation time may need to be optimized based on the specific activity of the enzyme lot.

-

-

Reaction Termination and Signal Detection:

-

Add the binding agent to all wells to stop the reaction and bind the product.

-

Incubate for a further 30 minutes at room temperature to allow for complete binding.

-

Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control (0% inhibition) and the "no enzyme" control (100% inhibition).

-

Plot the percent inhibition against the logarithm of the this compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Conclusion and Future Directions

This compound demonstrates inhibitory activity against phosphodiesterase 4, which, in conjunction with its antioxidant properties, contributes to its anti-inflammatory effects. The current body of evidence provides a solid foundation for its further investigation as a potential therapeutic agent. However, to advance its development, future research should focus on several key areas:

-

Isoform Selectivity Profiling: Determining the IC50 values of this compound against all four PDE4 isoforms (A, B, C, and D) is crucial to understand its selectivity and predict potential side effects.

-

Detailed Mechanistic Studies: Elucidating the precise molecular interactions between this compound and the PDE4 active site through techniques such as X-ray crystallography or computational modeling would aid in the design of more potent and selective analogs.

-

In Vivo Efficacy: Evaluating the anti-inflammatory efficacy of this compound in relevant animal models of inflammatory diseases is a necessary step to translate the in vitro findings to a physiological context.

-

Pharmacokinetic and Safety Profiling: Comprehensive studies on the absorption, distribution, metabolism, excretion (ADME), and toxicity of this compound are essential for its development as a clinical candidate.

By addressing these research gaps, a more complete understanding of this compound's potential as a PDE4 inhibitor-based therapeutic can be achieved.

References

- 1. researchgate.net [researchgate.net]

- 2. Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | NCS 613, a Potent PDE4 Inhibitor, Displays Anti-Inflammatory and Anti-Proliferative Properties on A549 Lung Epithelial Cells and Human Lung Adenocarcinoma Explants [frontiersin.org]

The Antioxidant Properties of Dioclein: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dioclein, a flavonoid compound, has demonstrated significant antioxidant potential, positioning it as a promising candidate for further investigation in the development of therapeutics targeting oxidative stress-related pathologies. This technical guide provides an in-depth exploration of the antioxidant properties of this compound, detailing its mechanisms of action, summarizing key quantitative data, and outlining experimental protocols for its evaluation. The primary antioxidant mechanisms of this compound include direct scavenging of reactive oxygen species (ROS) and potential modulation of intracellular antioxidant defense pathways. This document aims to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic application of this compound.

Introduction to this compound and Oxidative Stress

This compound is a flavonoid, a class of polyphenolic secondary metabolites found in plants. Flavonoids are well-recognized for their antioxidant properties, which are primarily attributed to their chemical structure, particularly the presence and arrangement of hydroxyl groups.[1] Oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates, is implicated in the pathogenesis of numerous diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer.[2] Antioxidants like this compound can mitigate oxidative damage by neutralizing free radicals, chelating metal ions, and modulating the activity of antioxidant enzymes.

Mechanisms of Antioxidant Action

The antioxidant activity of this compound is multifaceted, involving both direct and indirect mechanisms.

Direct Radical Scavenging

This compound can directly neutralize a variety of ROS, including superoxide (B77818) anions (O₂⁻), hydroxyl radicals (•OH), and peroxyl radicals (ROO•). This scavenging activity is facilitated by the donation of a hydrogen atom or an electron from the hydroxyl groups on its aromatic rings, which stabilizes the free radical. The resulting this compound radical is relatively stable and less reactive, thereby terminating the radical chain reaction.

Modulation of Antioxidant Signaling Pathways

Flavonoids have been shown to influence intracellular signaling pathways that regulate the expression of antioxidant enzymes. A key pathway is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3] While direct evidence for this compound is still emerging, it is plausible that it can activate Nrf2, leading to the upregulation of a suite of antioxidant and detoxification enzymes.

Quantitative Assessment of Antioxidant Activity

The antioxidant capacity of this compound can be quantified using various in vitro assays. The following tables summarize the expected outcomes based on the known activities of structurally similar flavonoids. Note: Specific experimental data for this compound is limited, and these tables serve as a predictive guide.

Table 1: Radical Scavenging Activity of this compound

| Assay | Principle | Expected Outcome for this compound | Reference Compound |

| DPPH Radical Scavenging | Measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical. | Low IC₅₀ value, indicating high scavenging activity.[4][5] | Ascorbic Acid, Trolox |

| ABTS Radical Scavenging | Measures the ability of an antioxidant to scavenge the ABTS radical cation. | High Trolox Equivalent Antioxidant Capacity (TEAC) value.[6] | Trolox |

| Oxygen Radical Absorbance Capacity (ORAC) | Measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals. | High ORAC value, expressed as Trolox Equivalents.[7][8] | Trolox |

| Cellular Antioxidant Activity (CAA) | Measures antioxidant activity within a cellular model, accounting for bioavailability and metabolism. | Significant reduction in intracellular ROS levels.[9][10] | Quercetin |

Table 2: Effect of this compound on Antioxidant Enzyme Activity

| Enzyme | Function | Expected Effect of this compound |

| Superoxide Dismutase (SOD) | Catalyzes the dismutation of superoxide radicals into oxygen and hydrogen peroxide. | Potential to increase SOD activity or expression.[11] |

| Catalase (CAT) | Catalyzes the decomposition of hydrogen peroxide to water and oxygen. | Potential to increase CAT activity or expression.[11] |

| Glutathione Peroxidase (GPx) | Catalyzes the reduction of hydrogen peroxide and lipid hydroperoxides. | Potential to increase GPx activity or expression.[12] |

Table 3: Inhibition of Lipid Peroxidation by this compound

| Assay | Principle | Expected Outcome for this compound |

| Thiobarbituric Acid Reactive Substances (TBARS) | Measures malondialdehyde (MDA), a byproduct of lipid peroxidation. | Reduction in TBARS formation, indicating inhibition of lipid peroxidation.[13][14] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's antioxidant properties.

DPPH Radical Scavenging Assay

Protocol:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).

-

Prepare a series of dilutions of this compound from the stock solution.

-

Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

In a 96-well plate, add a specific volume of each this compound dilution to the wells.

-

Add the DPPH solution to each well to initiate the reaction.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.[15]

Cellular Antioxidant Activity (CAA) Assay

References

- 1. Flavonoids: Antioxidant Powerhouses and Their Role in Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nrf2-mediated therapeutic effects of dietary flavones in different diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. ars.usda.gov [ars.usda.gov]

- 8. Oxygen radical absorbance capacity (ORAC) of cyclodextrin-solubilized flavonoids, resveratrol and astaxanthin as measured with the ORAC-EPR method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Preclinical and Clinical Antioxidant Effects of Natural Compounds against Oxidative Stress-Induced Epigenetic Instability in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. h-h-c.com [h-h-c.com]

- 14. diacomp.org [diacomp.org]

- 15. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Toxicity Profile of 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD): A Technical Overview

Disclaimer: Initial searches for a compound named "Dioclein" did not yield any specific toxicological data. It is presumed that this may be a lesser-known name or a potential misspelling. The following technical guide provides a summary of preliminary toxicity studies for 2,3,7,8-Tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) , a well-researched compound often referred to as dioxin, which frequently appeared in the initial search results. This guide is intended for researchers, scientists, and drug development professionals.

TCDD is the most potent congener of the polychlorinated dibenzo-p-dioxins and is known for its widespread environmental persistence and significant toxicity.[1] Its toxic effects are mediated primarily through the activation of the Aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor.[2][3][4] This interaction initiates a cascade of gene expression changes, leading to a wide range of toxic responses, including immunotoxicity, developmental toxicity, and carcinogenicity.[2][5]

Quantitative Toxicity Data

The acute and subchronic toxicity of TCDD has been evaluated in various animal models. Significant species and even strain differences in sensitivity are a hallmark of TCDD toxicity.[6][7][8]

Table 1: Acute Oral Toxicity of TCDD in Rodents

| Species/Strain | Sex | LD50 (µg/kg) | Reference |

| Rat (Charles River/Fischer) | Male | 164 | [6] |

| Rat (Frederick/Fischer) | Male | 303 | [6] |

| Rat (Charles River/CD) | Male | 297 | [6] |

| Rat (Harlan/Fischer) | Male | 340 | [6] |

| Rat (Long-Evans) | Male | 17.7 | [8] |

| Rat (Long-Evans) | Female | 9.8 | [8] |

| Rat (Han/Wistar) | Male & Female | >7200 | [8] |

| Rat (Oral) | - | 20 µg/kg (0.02 mg/kg) | [9] |

| Guinea Pig | - | ~1 | [1] |

| Hamster | - | >1000 | [1] |

Table 2: Subchronic Oral No-Observed-Adverse-Effect Level (NOAEL) of TCDD in Rats

| Study Duration | NOAEL (µg/kg/day) | Key Effects Observed at Higher Doses | Reference |

| 90-Day | - | Provides information on major toxic effects, target organs, and potential for accumulation. Used to establish safety criteria. | [10][11][12] |

| Multigeneration Reproduction | 0.001 | Reproductive and developmental toxicity. | [7] |

| Lifetime Chronic Toxicity | 0.001 | Carcinogenicity and other chronic effects. | [7] |

Table 3: Genotoxicity Profile of TCDD

| Assay Type | Result | Comments | Reference |

| Bacterial Reverse Mutation (Ames Test) | Generally Negative | TCDD is considered non-mutagenic and does not directly damage DNA. | [1][13] |

| In Vitro/In Vivo Chromosomal Aberration | Inconsistent/Equivocal | Findings in exposed human and animal cells are not consistent. | [5] |

| In Vivo Micronucleus Test | - | Increased micronuclei observed in some human exposure cases, but results are not definitive. | [14] |

| Conclusion | Non-genotoxic | The carcinogenic effects of TCDD are thought to be mediated through non-genotoxic mechanisms, such as tumor promotion and disruption of cellular signaling pathways. | [1][5][13] |

Experimental Protocols

The following are summaries of standard methodologies used to assess the toxicity of chemical substances like TCDD, based on internationally recognized OECD guidelines.

1. Acute Oral Toxicity - Acute Toxic Class Method (OECD Guideline 423)

This method is designed to classify a substance based on its acute oral toxicity.[15][16][17][18]

-

Principle: A stepwise procedure is used with a limited number of animals per step. The outcome of each step (animal survival or death) determines the next step: either dosing at a higher or lower fixed dose level or cessation of testing.

-

Animals: Typically, young adult female rats are used. Animals are acclimatized for at least five days before dosing.[15]

-

Procedure:

-

Animals are fasted prior to dosing.

-

The test substance is administered in a single oral dose via gavage. The volume should generally not exceed 1 mL/100g body weight for aqueous solutions.[15]

-

A starting dose (e.g., 300 mg/kg) is chosen based on available information.

-

Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

-

All animals are subjected to gross necropsy at the end of the observation period.

-

-

Classification: The substance is classified into one of several toxicity categories based on the number of animals that die at specific dose levels.

2. Repeated Dose 90-Day Oral Toxicity Study in Rodents (OECD Guideline 408)

This study provides information on health hazards likely to arise from repeated exposure over a prolonged period.[10][11][12][19][20]

-

Principle: The test substance is administered orally in graduated daily doses to several groups of animals for 90 days.

-

Animals: Preferably rats, with at least 10 males and 10 females per group. A control group receives the vehicle only.

-

Procedure:

-

At least three dose levels are used, with the highest dose inducing toxic effects but not death, and the lowest dose not inducing any adverse effects (to determine the NOAEL).

-

The substance is administered daily by gavage, or via diet or drinking water.

-

Observations: Daily clinical observations, weekly measurements of body weight and food/water consumption, and ophthalmoscopic examinations are performed.

-

Pathology: At the end of the 90-day period, blood samples are collected for hematology and clinical biochemistry analysis. All animals are euthanized and subjected to a full gross necropsy. Organs are weighed, and tissues are preserved for histopathological examination.

-

-

Endpoint: The study identifies target organs of toxicity and establishes a No-Observed-Adverse-Effect Level (NOAEL).[21][22][23][24][25]

3. Bacterial Reverse Mutation Test - Ames Test (OECD Guideline 471)

This in vitro assay is used to detect gene mutations.[26][27][28][29][30]

-

Principle: The test uses amino acid-requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations, which result in a reversion to an independent state. The substance's mutagenic potential is evaluated by counting the number of revertant colonies.[28]

-

Procedure:

-

At least five different concentrations of the test substance are used.

-

The test is performed both with and without a metabolic activation system (S9 mix), which simulates mammalian liver metabolism.

-

Methods: In the plate incorporation method, the test substance, bacteria, and S9 mix (if used) are combined in molten agar (B569324) and poured onto plates. In the pre-incubation method, the mixture is incubated before plating.[30]

-

Plates are incubated for 48-72 hours.

-

The number of revertant colonies per plate is counted. A substance is considered mutagenic if it causes a concentration-related increase in revertant colonies compared to the negative control.

-

4. In Vitro Mammalian Cell Micronucleus Test (OECD Guideline 487)

This genotoxicity test detects chromosomal damage.[31][32][33][34][35]

-

Principle: The assay detects micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes that lag behind during cell division. Their presence indicates clastogenic (chromosome breaking) or aneugenic (chromosome loss) events.[33]

-

Cell Lines: Human lymphocytes or established cell lines like TK6 or CHO cells are commonly used.[31]

-

Procedure:

-

Cell cultures are exposed to at least three concentrations of the test substance for a defined period (e.g., 3-24 hours), both with and without metabolic activation (S9 mix).

-

Cytotoxicity is assessed to determine the appropriate concentration range.

-

Following exposure, cells are cultured to allow for cell division and micronucleus expression. Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells, which ensures the analyzed cells have completed one nuclear division.[33]

-

Cells are harvested, stained, and scored for the frequency of micronuclei in interphase cells (typically in 1000-2000 binucleated cells per concentration).

-

-

Endpoint: A significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxic potential.

Mandatory Visualizations

Signaling Pathway: Aryl Hydrocarbon Receptor (AhR) Pathway

The primary mechanism of TCDD toxicity involves the activation of the Aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor residing in the cytoplasm in a complex with chaperone proteins.[2][4][36]

Experimental Workflow: In Vivo 90-Day Oral Toxicity Study

The following diagram illustrates the logical flow of a typical subchronic toxicity study in rodents, as outlined in OECD Guideline 408.

References

- 1. 2,3,7,8-Tetrachlorodibenzodioxin - Wikipedia [en.wikipedia.org]

- 2. The aryl hydrocarbon receptor: a perspective on potential roles in the immune system - PMC [pmc.ncbi.nlm.nih.gov]

- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 4. Aryl hydrocarbon receptor - Wikipedia [en.wikipedia.org]

- 5. 2,3,7,8-Tetrachlorodibenzo-p-dioxin - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Comparative toxicity of 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) in four (sub)strains of adult male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Toxicity of 2, 3, 7, 8-tetrachlorodibenzo-p-dioxin (TCDD) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Comparative acute lethality of 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), 1,2,3,7,8-pentachlorodibenzo-p-dioxin and 1,2,3,4,7,8-hexachlorodibenzo-p-dioxin in the most TCDD-susceptible and the most TCDD-resistant rat strain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2,3,7,8-Tetrachlorodibenzodioxin Toxicity (LD50) | AAT Bioquest [aatbio.com]

- 10. Oral Toxicity OECD 408 - Altogen Labs [altogenlabs.com]

- 11. oecd.org [oecd.org]

- 12. ask-force.org [ask-force.org]

- 13. 2,3,7,8-Tetrachlorodibenzo-p-dioxin mechanistic data and risk assessment: gene regulation, cytotoxicity, enhanced cell proliferation, and tumor promotion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Table 2-8, Genotoxic Effects in Humans Exposed to TCDD/CDDs - Toxicological Profile for Chlorinated Dibenzo-p-Dioxins - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 17. Acute oral toxicity test (OECD 423: 2001); (EPA -Environmental Protection Agency); (OPPTS 870.1100: 2002 - Office of prevention, Pesticides and Toxic Substances, USA). - IVAMI [ivami.com]

- 18. oecd.org [oecd.org]

- 19. testinglab.com [testinglab.com]

- 20. oecd.org [oecd.org]

- 21. No-observed-adverse-effect level - Wikipedia [en.wikipedia.org]

- 22. anilocus.com [anilocus.com]

- 23. No Observed Adverse Effect Level (NOAEL) | EFSA [efsa.europa.eu]

- 24. No observed adverse effect level (NOAEL) – REVIVE [revive.gardp.org]

- 25. toolbox.eupati.eu [toolbox.eupati.eu]

- 26. nib.si [nib.si]

- 27. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]

- 28. enamine.net [enamine.net]

- 29. biosafe.fi [biosafe.fi]

- 30. creative-bioarray.com [creative-bioarray.com]

- 31. criver.com [criver.com]

- 32. academic.oup.com [academic.oup.com]

- 33. oecd.org [oecd.org]

- 34. oecd.org [oecd.org]

- 35. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]

- 36. AhR signaling pathways and regulatory functions - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of Dioclea Lectin-Glycan Interactions: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Lectins, a class of proteins that bind specifically to carbohydrates, are of significant interest in biomedical research due to their diverse biological activities, which are initiated by their interaction with glycans on cell surfaces. The Diocleinae subtribe of lectins, in particular, exhibits a range of effects from anti-inflammatory and vasorelaxant to cytotoxic activities against tumor cells. Understanding the precise molecular interactions between Dioclea lectins and their carbohydrate ligands is crucial for harnessing their therapeutic potential. In silico modeling, encompassing homology modeling, molecular docking, and molecular dynamics simulations, provides a powerful and cost-effective approach to elucidate these interactions at an atomic level. This technical guide offers an in-depth overview of the methodologies employed in the computational modeling of Dioclea lectin binding to its glycan receptors, presenting a summary of quantitative binding data and detailing the experimental protocols for these in silico techniques. Furthermore, it visualizes the key workflows and associated signaling pathways to provide a comprehensive resource for researchers in the field.

Introduction

Lectins from the Dioclea genus are mannose/glucose-specific proteins that, despite high structural similarity, exhibit a variety of biological effects.[1] These effects are predicated on their ability to recognize and bind to specific carbohydrate structures (glycans) on the surface of cells, thereby triggering cellular responses.[2] The specificity of this binding is determined by the composition and conformation of the carbohydrate-recognition domain (CRD) of the lectin.[3] In silico modeling has become an indispensable tool for investigating these interactions, offering insights that are often challenging to obtain through experimental methods alone.

This guide will focus on the three core computational techniques used to model Dioclea lectin-receptor binding:

-

Homology Modeling: Predicting the three-dimensional structure of a Dioclea lectin based on its amino acid sequence and a known experimental structure of a homologous protein.

-

Molecular Docking: Simulating the interaction between the modeled lectin and various glycan ligands to predict binding conformations and affinities.

-

Molecular Dynamics (MD) Simulations: Analyzing the physical movements of the atoms in the lectin-glycan complex over time to assess its stability and dynamics.

By applying these methods, researchers can gain a deeper understanding of the structure-function relationship of Dioclea lectins, paving the way for the rational design of novel therapeutics.

Methodologies: Experimental Protocols

Homology Modeling of Dioclea Lectins

The absence of an experimentally determined 3D structure is a common challenge for many proteins. Homology modeling provides a reliable method to generate a theoretical model.

Protocol:

-

Template Selection:

-

Obtain the primary amino acid sequence of the target Dioclea lectin (e.g., from NCBI database).

-

Perform a BLAST (Basic Local Alignment Search Tool) search against the Protein Data Bank (PDB) to identify suitable template structures with high sequence identity (>70% is ideal). For many Dioclea lectins, Concanavalin (B7782731) A or other crystallized Diocleinae lectins serve as excellent templates.[4]

-

-

Model Building:

-

Utilize automated homology modeling servers such as SWISS-MODEL or Phyre2. These platforms perform sequence alignment, model building, and initial refinement.

-

-

Model Validation:

-

Assess the stereochemical quality of the generated model using tools like PROCHECK or MolProbity. A Ramachandran plot is used to evaluate the phi/psi angles of the amino acid residues, with a high percentage of residues in the most favored regions indicating a good quality model.[4]

-

Further validation can be performed using QMEAN or Z-score calculations, which compare the model's quality to that of experimental structures.[4]

-

Molecular Docking of Lectin-Glycan Complexes

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.

Protocol:

-

Preparation of the Receptor (Lectin):

-

Use the homology model or an existing crystal structure (from PDB).

-

Prepare the protein using software like AutoDockTools or Chimera. This involves adding polar hydrogen atoms, assigning atomic charges (e.g., Kollman charges), and removing water molecules.

-

-

Preparation of the Ligands (Glycans):

-

Obtain the 3D structures of carbohydrate ligands (e.g., α-methyl-d-mannoside, high-mannose N-glycans) from databases like PubChem or ZINC.

-

Use software like Avogadro or PRODRG to generate 3D coordinates if needed and to minimize their energy.

-

Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.

-

-

Docking Simulation:

-

Define the binding site on the lectin. This is typically the Carbohydrate-Recognition Domain (CRD). A grid box is centered on the CRD to define the search space for the ligand.

-

Perform the docking using software such as AutoDock Vina. This program uses a Lamarckian genetic algorithm to explore possible binding poses of the ligand in the receptor's binding site.[5]

-

The program calculates a binding affinity or docking score (typically in kcal/mol) for each pose, with more negative values indicating a more favorable interaction.[5]

-

-

Analysis of Results:

-

Analyze the docking poses to identify the one with the lowest binding energy.

-

Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the lectin and the glycan using software like PyMOL or Discovery Studio Visualizer.

-

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the stability and conformational changes of the lectin-glycan complex in a simulated physiological environment.

Protocol:

-

System Setup:

-

Use the best-ranked docked complex from the molecular docking step as the starting structure.

-

Place the complex in a periodic box of water molecules (e.g., TIP3P water model).

-

Add ions (e.g., Na+, Cl-) to neutralize the system and mimic physiological salt concentrations.

-

-

Simulation:

-

Use a simulation package like GROMACS or AMBER.

-

Apply a force field (e.g., CHARMM36, OPLS) to describe the interactions between atoms.

-

Perform an energy minimization of the system to remove steric clashes.

-

Gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate the pressure.

-

Run the production MD simulation for a desired length of time (e.g., 100 ns).[6]

-

-

Trajectory Analysis:

-

Analyze the trajectory to calculate parameters such as Root Mean Square Deviation (RMSD) to assess the stability of the complex, and Root Mean Square Fluctuation (RMSF) to identify flexible regions.

-

Analyze the hydrogen bonds and other interactions over the course of the simulation to understand the dynamics of the binding.

-

Data Presentation: Quantitative Binding Analysis

The interaction between Dioclea lectins and carbohydrates can be quantified both experimentally and computationally. Isothermal Titration Calorimetry (ITC) provides experimental data on binding affinity, while molecular docking provides theoretical binding scores.

Table 1: Experimental Binding Thermodynamics of Dioclea grandiflora Lectin (DGL) with Various Carbohydrates via ITC

| Carbohydrate Ligand | Association Constant (Kₐ) (M⁻¹) | Enthalpy (ΔH) (kcal/mol) | Stoichiometry (n) |

| Methyl-α-D-mannopyranoside | 3.1 x 10³ | -8.2 | 0.98 |

| Divalent Mannoside Analog 1 | 1.5 x 10⁴ | -9.1 | 0.61 |

| Divalent Mannoside Analog 2 | 1.1 x 10⁴ | -8.7 | 0.70 |

| Divalent Mannoside Analog 3 | 2.0 x 10⁴ | -9.5 | 0.56 |

| Core Trimannoside | 1.8 x 10⁵ | -12.5 | 0.95 |

Data synthesized from studies on Dioclea grandiflora lectin.[4][7] The 'n' value approaching 0.5 for divalent analogs suggests that one ligand molecule is capable of binding to two lectin monomers simultaneously.[4]

Table 2: Representative Molecular Docking Scores of Diocleinae Lectins with Various Glycans

| Lectin | Ligand | Docking Score (kcal/mol) |

| Canavalia bonariensis (CaBo) | α-methyl-mannoside | -44.50 |

| Canavalia bonariensis (CaBo) | mannosyl-α-1,6-mannose | -60.84 |

| Dioclea lasiophylla (DlyL) | Complex N-glycans | Favorable Interactions |

| Dioclea lasiophylla (DlyL) | Hybrid N-glycans | Favorable Interactions |

Docking scores are highly dependent on the software and force field used. The values presented are indicative of relative binding affinities. Data synthesized from relevant literature.[5][8]

Visualization of Workflows and Pathways

Visual diagrams are essential for understanding the complex processes involved in in silico modeling and the subsequent biological signaling.

Discussion and Future Directions

The in silico approaches detailed in this guide provide a robust framework for investigating the molecular basis of Dioclea lectin bioactivity. Homology modeling allows for the generation of high-quality structural models, which are prerequisites for subsequent docking and simulation studies. Molecular docking has proven effective in identifying the key residues within the CRD that are responsible for carbohydrate specificity and in predicting the relative binding affinities for a range of glycans.[8] Furthermore, molecular dynamics simulations offer a deeper understanding of the stability of these interactions and the conformational changes that may occur upon binding.

The biological outcomes of Diocleinae lectin binding, such as the induction of nitric oxide production or changes in cellular protein profiles, are initiated at the cell surface.[3][9] The binding of these lectins to glycoproteins can trigger signaling cascades, potentially through C-type Lectin Receptors (CLRs), leading to the activation of downstream pathways involving kinases like Syk and transcription factors like NF-κB.[10][11] This can result in the production of inflammatory cytokines and other cellular responses.[10]

Future work in this area should focus on integrating in silico predictions with experimental data more closely. For example, docking results can be validated using techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC). Proteomics studies of cells treated with Dioclea lectins can help to identify the specific signaling pathways that are activated, which can then be modeled computationally.[9] The continued development of more accurate force fields and sampling algorithms will further enhance the predictive power of these in silico methods, ultimately accelerating the development of lectin-based diagnostics and therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Isolation and characterization of a lectin from the seeds of Dioclea grandiflora (Mart.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Crystal structure of Dioclea violacea lectin and a comparative study of vasorelaxant properties with Dioclea rostrata lectin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. jscimedcentral.com [jscimedcentral.com]

- 6. In depth analysis on the carbohydrate-binding properties of a vasorelaxant lectin from Dioclea lasiophylla Mart Ex. Benth seeds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Binding of multivalent carbohydrates to concanavalin A and Dioclea grandiflora lectin. Thermodynamic analysis of the "multivalency effect" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Proteomic Analysis Revealed that DVL, a Lectin Purified from Dioclea violacea Seeds, Induced a Change in the Protein Profile of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Signalling C‐Type lectin receptors, microbial recognition and immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. KEGG PATHWAY: C-type lectin receptor signaling pathway - Homo sapiens (human) [kegg.jp]

Dioclein: A Flavonoid with Therapeutic Potential in Cellular Signaling

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Dioclein, a naturally occurring flavonoid, has demonstrated significant anti-inflammatory and antioxidant properties. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, focusing on its role in modulating key cellular signaling pathways. This document summarizes quantitative data, details experimental methodologies, and provides visual representations of the signaling cascades influenced by this compound, offering a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Introduction

Flavonoids are a class of polyphenolic compounds widely distributed in plants, known for their diverse biological activities. This compound, a member of the flavonoid family, has emerged as a molecule of interest due to its potent anti-inflammatory and antioxidant effects.[1] Preclinical studies have shown its ability to inhibit phosphodiesterase 4 (PDE4) and scavenge reactive oxygen species (ROS), thereby reducing the production of pro-inflammatory mediators.[1] This guide delves into the molecular mechanisms underlying these effects, with a particular focus on this compound's interaction with critical cellular signaling pathways.

Biochemical and Cellular Activities of this compound

Anti-inflammatory Activity

This compound exhibits potent anti-inflammatory properties by inhibiting the production of various pro-inflammatory molecules. In murine macrophages stimulated with lipopolysaccharide (LPS), this compound has been shown to reduce the secretion of key cytokines and chemokines in a concentration-dependent manner.[1]

Antioxidant Activity